Cas no 2060063-27-4 (5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid)

5-(2-Formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid is a specialized organic compound featuring a thiazole ring with a formyl substituent and a methyl-substituted benzoic acid moiety. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of both aldehyde and carboxylic acid functional groups allows for further derivatization, enabling the synthesis of complex heterocyclic systems. Its well-defined reactivity profile makes it valuable for constructing biologically active molecules, including potential drug candidates. The compound's stability under standard conditions ensures reliable handling in laboratory settings. Its structural features are advantageous for medicinal chemistry, offering opportunities for targeted modifications in lead optimization studies.
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid structure
2060063-27-4 structure
Product Name:5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
CAS No:2060063-27-4
MF:C12H9NO3S
MW:247.269761800766
MDL:MFCD30535967
CID:5212735
PubChem ID:125511812
Update Time:2025-10-30

5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • CID 125511812
    • Benzoic acid, 5-(2-formyl-5-thiazolyl)-2-methyl-
    • 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
    • MDL: MFCD30535967
    • Inchi: 1S/C12H9NO3S/c1-7-2-3-8(4-9(7)12(15)16)10-5-13-11(6-14)17-10/h2-6H,1H3,(H,15,16)
    • InChI Key: NNUUIOOOMNZXLI-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(C2SC(C=O)=NC=2)=CC=C1C

Experimental Properties

  • Density: 1.390±0.06 g/cm3(Predicted)
  • Boiling Point: 499.2±47.0 °C(Predicted)
  • pka: 3.57±0.25(Predicted)

5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01090968-1g
5-(2-Formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
2060063-27-4 95%
1g
¥5180.0 2023-03-11
Enamine
EN300-345178-0.05g
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
2060063-27-4
0.05g
$238.0 2023-09-03
Enamine
EN300-345178-0.1g
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
2060063-27-4
0.1g
$355.0 2023-09-03
Enamine
EN300-345178-0.25g
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
2060063-27-4
0.25g
$509.0 2023-09-03
Enamine
EN300-345178-0.5g
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
2060063-27-4
0.5g
$803.0 2023-09-03
Enamine
EN300-345178-1.0g
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
2060063-27-4
1g
$0.0 2023-06-07
Enamine
EN300-345178-2.5g
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
2060063-27-4
2.5g
$2014.0 2023-09-03
Enamine
EN300-345178-5.0g
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
2060063-27-4
5.0g
$2981.0 2023-02-22
Enamine
EN300-345178-10.0g
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
2060063-27-4
10.0g
$4421.0 2023-02-22
Enamine
EN300-345178-1g
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
2060063-27-4
1g
$1029.0 2023-09-03

Additional information on 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid

Recent Advances in the Study of 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid (CAS: 2060063-27-4)

The compound 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid (CAS: 2060063-27-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the versatility of 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid as a scaffold for the development of novel bioactive molecules. Its structure, which combines a thiazole ring with a benzoic acid moiety, offers multiple sites for chemical modification, enabling the exploration of diverse pharmacological properties. Researchers have successfully synthesized derivatives of this compound and evaluated their activity against various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation.

One of the key findings from recent investigations is the compound's ability to modulate specific signaling pathways. For instance, studies have demonstrated that 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid derivatives exhibit inhibitory effects on certain kinases involved in cell proliferation and survival. These findings suggest that the compound could serve as a promising starting point for the development of targeted therapies, particularly in oncology.

In addition to its potential therapeutic applications, the compound has also been explored for its utility in chemical biology research. Its reactive aldehyde group allows for facile conjugation with other molecules, making it a valuable tool for the design of probes and inhibitors. Recent work has utilized this property to develop fluorescent probes for imaging specific cellular processes, further expanding the compound's applications beyond traditional drug discovery.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid derivatives. Current research efforts are focused on addressing these limitations through structural optimization and formulation strategies. Collaborative studies between academic and industrial researchers are expected to accelerate the translation of these findings into clinically relevant therapeutics.

In conclusion, 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid (CAS: 2060063-27-4) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, position it as a valuable scaffold for the development of novel therapeutic agents and research tools. Continued exploration of this compound and its derivatives is likely to yield significant advancements in both basic science and clinical applications.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd